molecular formula C8H5NS4 B12888924 2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole CAS No. 753478-52-3

2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole

Cat. No.: B12888924
CAS No.: 753478-52-3
M. Wt: 243.4 g/mol
InChI Key: CBNWESANRIYWBW-UHFFFAOYSA-N
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Description

2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole is a heterocyclic compound that features a unique structure combining dithiol and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole typically involves the condensation of appropriate dithiol and pyrrole precursors under controlled conditions. One common method involves the reaction of 1,3-dithiol-2-thione with a pyrrole derivative in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the molecule .

Scientific Research Applications

2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole exerts its effects is primarily through its interaction with biological molecules. The compound can form stable complexes with metal ions, which can then interact with various molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiine
  • Bis(ethylenedithio)tetrathiafulvalene
  • Dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate

Uniqueness

What sets 2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole apart from similar compounds is its unique combination of dithiol and pyrrole moieties, which confer distinct electronic and structural properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

CAS No.

753478-52-3

Molecular Formula

C8H5NS4

Molecular Weight

243.4 g/mol

IUPAC Name

2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole

InChI

InChI=1S/C8H5NS4/c1-2-11-7(10-1)8-12-5-3-9-4-6(5)13-8/h1-4,9H

InChI Key

CBNWESANRIYWBW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C2SC3=CNC=C3S2)S1

Origin of Product

United States

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